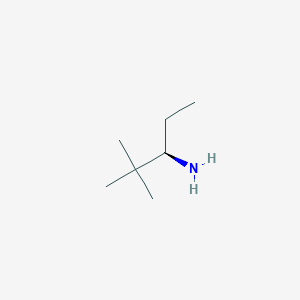
(3R)-2,2-dimethylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,2-Dimethylpentan-3-amine is an organic compound characterized by its chiral center at the third carbon atom. This compound is part of the amine family, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and chemical research. The presence of a chiral center makes it an interesting subject for studies related to stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,2-dimethylpentan-3-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethylpentan-3-one using a chiral amine as a catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon. The reaction conditions are usually mild, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. The starting materials are often sourced from petrochemical feedstocks, ensuring a steady supply for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3R)-2,2-Dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(3R)-2,2-Dimethylpentan-3-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3R)-2,2-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a significant role in determining the compound’s binding affinity and selectivity. In biochemical pathways, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
(3S)-2,2-Dimethylpentan-3-amine: The enantiomer of (3R)-2,2-dimethylpentan-3-amine, differing only in the configuration at the chiral center.
2,2-Dimethylpentan-3-amine: The racemic mixture containing both (3R) and (3S) enantiomers.
2,2-Dimethylpentan-3-ol: The alcohol analog, where the amine group is replaced by a hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective catalysis. Compared to its enantiomer, this compound may exhibit different biological activities and binding affinities, making it a subject of interest in pharmaceutical research.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
(3R)-2,2-dimethylpentan-3-amine |
InChI |
InChI=1S/C7H17N/c1-5-6(8)7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1 |
InChI Key |
PCQKMDBZOIYAKY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(C)(C)C)N |
Canonical SMILES |
CCC(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
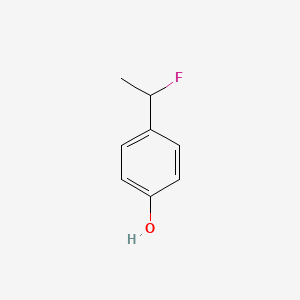
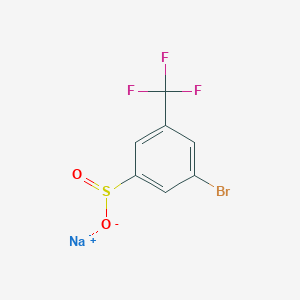
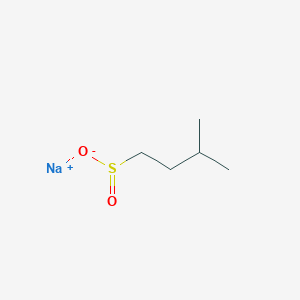
![2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13209141.png)
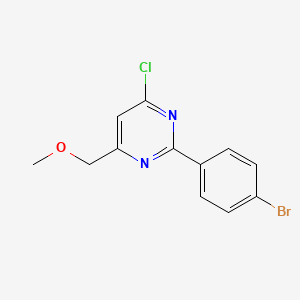

![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)

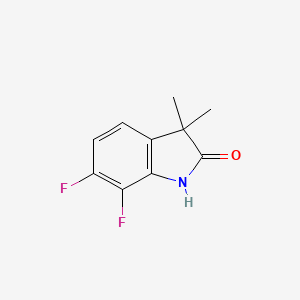

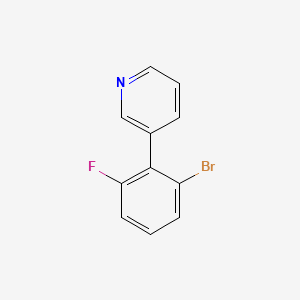
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)

